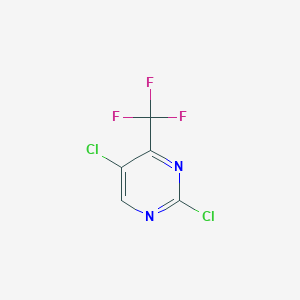

2,5-Dichloro-4-(trifluoromethyl)pyrimidine

描述

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research

The pyrimidine nucleus is a fundamental heterocyclic scaffold that is ubiquitous in nature and synthetic chemistry. nih.govresearchgate.net As a core component of nucleobases like cytosine, thymine (B56734), and uracil (B121893), it is essential to the structure of DNA and RNA. nih.govgsconlinepress.com This inherent biological relevance has made the pyrimidine ring a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com

Researchers have extensively explored pyrimidine derivatives due to their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. gsconlinepress.comnih.govmdpi.com The versatility of the pyrimidine ring allows for structural modifications that can fine-tune its interaction with biological targets such as enzymes and receptors. nih.gov Furthermore, pyrimidine-based structures are not limited to pharmaceuticals; they are also integral to the development of agrochemicals, such as herbicides and fungicides, and advanced materials. researchgate.nettandfonline.com The ease of synthesis and the ability to introduce a wide variety of substituents make pyrimidine a versatile building block for creating complex and functionally diverse molecules. mdpi.comnbinno.com

Role of Trifluoromethylation in Enhancing Molecular Properties and Reactivity

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a key strategy in modern drug design and materials science. rsc.orgwechemglobal.com This small functional group can profoundly alter the physicochemical properties of a parent compound. nih.gov The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond impart several advantageous characteristics. mdpi.com

One of the most significant effects of trifluoromethylation is the enhancement of metabolic stability. rsc.orgmdpi.com The C-F bond is highly resistant to enzymatic cleavage, which can increase the half-life of a drug in the body. mdpi.com Additionally, the -CF3 group is highly lipophilic, which can improve a molecule's ability to permeate cell membranes and cross the blood-brain barrier. rsc.orgmdpi.com This increased lipophilicity can also enhance the binding affinity of a molecule to its biological target. mdpi.com The electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups and alter the electronic properties of an aromatic ring, thereby affecting reactivity and intermolecular interactions. mdpi.com These combined effects make trifluoromethylation a powerful tool for optimizing the potency, selectivity, and pharmacokinetic profile of bioactive compounds. mdpi.commdpi.com

Overview of Halogenated Pyrimidines in Organic Synthesis

Halogenated pyrimidines are highly versatile and important building blocks in organic synthesis. researchgate.netpharmalego.com The presence of halogen atoms, such as chlorine, on the pyrimidine ring provides reactive sites for a variety of chemical transformations. These halogens act as excellent leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups, including amines, alcohols, and thiols.

This reactivity is fundamental to the construction of more complex pyrimidine derivatives with specific biological or material properties. For instance, dichloropyrimidines serve as common starting materials for the synthesis of kinase inhibitors in cancer therapy, where different substituents are sequentially added at the chlorinated positions. The differential reactivity of halogens at various positions on the pyrimidine ring can also be exploited to achieve regioselective synthesis. Furthermore, halogenated pyrimidines can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds and the creation of highly functionalized molecular architectures. researchgate.net

Contextualizing 2,5-Dichloro-4-(trifluoromethyl)pyrimidine within Modern Heterocyclic Chemistry

This compound is a specific molecule that embodies the principles discussed in the preceding sections. It is a halogenated, trifluoromethylated pyrimidine, suggesting its primary role as a specialized building block or intermediate in the synthesis of more complex target molecules, likely for the pharmaceutical or agrochemical industries. rsc.orgnih.govfrontiersin.org

The structure combines the reactive potential of two chlorine atoms at the 2- and 5-positions with the property-enhancing effects of a trifluoromethyl group at the 4-position. The chlorine atoms serve as handles for subsequent chemical modifications, allowing synthetic chemists to introduce other functional groups through nucleophilic substitution or cross-coupling reactions. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilicity, is likely incorporated to bestow desirable properties such as increased metabolic stability or enhanced biological activity onto the final product. mdpi.com While detailed research findings on the specific synthesis and reactivity of the 2,5-dichloro isomer are not extensively documented in publicly available literature, its structural motifs are characteristic of modern heterocyclic intermediates. Compounds of this type are crucial for the development of novel, highly functionalized pyrimidine derivatives.

Below are the known physicochemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 785777-98-2 | sigmaaldrich.com |

| Molecular Formula | C5HCl2F3N2 | chemsrc.com |

| Molecular Weight | 216.98 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Density | 1.6±0.1 g/cm³ | chemsrc.com |

| Boiling Point | 271.1±35.0 °C at 760 mmHg | chemsrc.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | TXXQDEGSBJJCSM-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2,5-dichloro-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXQDEGSBJJCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463380 | |

| Record name | 2,5-dichloro-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785777-98-2 | |

| Record name | 2,5-dichloro-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,5 Dichloro 4 Trifluoromethyl Pyrimidine

Established Synthetic Pathways to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (B52786)

The most common and well-documented routes to 2,4-dichloro-5-(trifluoromethyl)pyrimidine involve a two-step process starting from readily available precursors.

The primary precursor for the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine is uracil (B121893) . Uracil is a common and commercially available nucleobase. google.com The key reagent for introducing the trifluoromethyl group is sodium trifluoromethanesulfinate (CF₃SO₂Na) , also known as the Langlois reagent. This reagent is a stable, easy-to-handle solid and is also commercially available. google.com Other essential reagents include an organic peroxide, such as tert-butyl hydroperoxide (TBHP) , and a chlorinating agent, most commonly phosphoryl chloride (POCl₃) . google.com

The established synthetic pathway can be summarized in two main steps:

Trifluoromethylation of Uracil: Uracil undergoes trifluoromethylation to produce 5-trifluoromethyluracil (5-TFU) . This reaction is typically carried out in an aqueous medium using sodium trifluoromethanesulfinate and an organic peroxide. The reaction can be catalyzed by a transition metal salt, such as ferrous sulfate (B86663) (FeSO₄) . google.com The temperature is a critical parameter and is generally maintained in the range of 40-100°C. google.com

Chlorination of 5-Trifluoromethyluracil: The intermediate, 5-TFU, is then converted to the final product, 2,4-dichloro-5-(trifluoromethyl)pyrimidine (5-TFP) , through a chlorination reaction. This is achieved by treating 5-TFU with phosphoryl chloride (POCl₃). google.com In some procedures, the chlorination is carried out in the presence of a base, such as N,N-dimethylaniline, to act as an acid acceptor. researchgate.net

Table 1: Reaction Conditions for the Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

| Step | Reactants | Reagents and Catalysts | Solvent | Temperature | Key Intermediate/Product |

|---|---|---|---|---|---|

| Trifluoromethylation | Uracil | Sodium trifluoromethanesulfinate, tert-butyl hydroperoxide, Ferrous sulfate (catalyst) | Water | 40-100 °C | 5-Trifluoromethyluracil |

| Chlorination | 5-Trifluoromethyluracil | Phosphoryl chloride, N,N-dimethylaniline (optional) | Neat or high-boiling solvent | Reflux | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine |

Emerging and Novel Synthetic Approaches for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

While the established pathways are effective, there is a continuous drive towards developing more sustainable and efficient synthetic methods. These emerging approaches focus on green chemistry principles, novel catalytic systems, and advanced manufacturing technologies.

The concept of atom economy is a key principle in green chemistry, aiming to maximize the incorporation of all materials used in a synthesis into the final product. jocpr.com Traditional methods for pyrimidine (B1678525) synthesis often utilize hazardous solvents and toxic reagents, which can have a negative impact on the environment and human health. rasayanjournal.co.in

In the context of 2,4-dichloro-5-(trifluoromethyl)pyrimidine synthesis, the use of phosphoryl chloride in the chlorination step is a point of concern from a green chemistry perspective due to its corrosive nature and the generation of phosphoric acid byproducts. Greener approaches to pyrimidine synthesis in general include multicomponent reactions, microwave-assisted synthesis, and solvent-free conditions, which can lead to higher yields, reduced waste, and shorter reaction times. rasayanjournal.co.inpowertechjournal.com

Catalysis plays a crucial role in the development of more sustainable chemical processes. For pyrimidine synthesis, a variety of catalytic systems have been explored. These include the use of β-cyclodextrin as a recyclable, non-toxic catalyst in aqueous media, and choline (B1196258) hydroxide (B78521) as both a catalyst and a reaction medium in a [3+3] annulation-oxidation sequence. mdpi.com Other metal-based catalysts, including iridium, copper, and nickel complexes, have also been shown to be effective in the synthesis of pyrimidine derivatives. mdpi.comacs.orgrsc.org While these methods have not been specifically reported for the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine, they represent promising avenues for future research to develop more efficient and environmentally friendly synthetic routes.

Comparative Analysis of Synthetic Routes for Dichlorotrifluoromethylpyrimidines

The specific placement of chloro and trifluoromethyl groups on the pyrimidine ring dictates the chemical properties and biological activity of the resulting molecule. The synthesis of 2,5-dichloro-4-(trifluoromethyl)pyrimidine and its isomer, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, presents distinct regiochemical challenges. While detailed, peer-reviewed synthetic routes for this compound are not extensively documented in publicly available literature, a plausible pathway can be postulated based on established pyrimidine chemistry. In contrast, several synthetic strategies for its 2,4-dichloro-5-(trifluoromethyl) isomer have been patented and described.

Comparison with Isomeric 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Syntheses

The synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine is well-documented, often commencing from readily available precursors like uracil or thymine (B56734). A common two-step process involves the initial trifluoromethylation of uracil to yield 5-(trifluoromethyl)uracil (B1200052) (5-TFU), followed by a dichlorination step. acs.org

Step 1: Trifluoromethylation. Uracil is reacted with a trifluoromethylating agent. Modern methods favor reagents like sodium trifluoromethanesulfinate (Langlois' reagent) in the presence of an organic peroxide such as tert-butyl hydroperoxide. This approach is more environmentally benign than older methods that used toxic and difficult-to-handle gaseous trifluoromethyl iodide (CF₃I). acs.org

Step 2: Chlorination. The resulting 5-(trifluoromethyl)uracil is then treated with a chlorinating agent, typically phosphoryl chloride (POCl₃), often in the presence of a base like diisopropylethylamine (DIPEA), to replace the hydroxyl groups at the C2 and C4 positions with chlorine atoms. acs.org

An alternative patented route begins with thymine. The process involves:

Mild chlorination of thymine to 2,4-dichloro-5-methyl-pyrimidine.

Drastic chlorination of the methyl group to a trichloromethyl group, yielding 2,4-dichloro-5-(trichloromethyl)pyrimidine.

Reaction with a fluorinating agent to convert the -CCl₃ group to a -CF₃ group.

Hydrolysis to yield 5-(trifluoromethyl)uracil, which can then be dichlorinated as previously described.

A third route involves the chlorination of 5-iodouracil (B140508) to 2,4-dichloro-5-iodopyrimidine, followed by a trifluoromethylation reaction to obtain the final product.

For This compound , a hypothetical synthesis would likely start from a precursor with the trifluoromethyl group already at the C4 position, such as 4-(trifluoromethyl)uracil. The subsequent challenge would be the regioselective chlorination at both the C2 and C5 positions.

Proposed Step 1: Precursor Synthesis. A suitable starting material, 4-(trifluoromethyl)-2,6-dihydroxypyrimidine (4-(trifluoromethyl)uracil), would be required.

Proposed Step 2: Dichlorination. This precursor would then undergo chlorination. The hydroxyl group at the C2 position is readily converted to a chloride using agents like POCl₃. However, the direct chlorination of the C5 position of the uracil ring requires a different approach, potentially using a reagent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) prior to the conversion of the hydroxyl groups. The sequence and regioselectivity of these chlorination steps would be critical to the success of the synthesis.

The fundamental difference in these syntheses lies in the timing and methodology of introducing the substituents to achieve the desired isomer. For the 2,4-dichloro-5-CF₃ isomer, the C5 position is substituted first, followed by modification of the C2 and C4 positions. For the 2,5-dichloro-4-CF₃ isomer, the C4 substituent must be in place, followed by chlorination at the C2 and C5 positions, a process for which the regioselectivity is more complex to control.

| Feature | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (Documented) | This compound (Proposed) |

|---|---|---|

| Starting Material | Uracil or Thymine acs.org | 4-(Trifluoromethyl)uracil |

| Key Intermediate | 5-(Trifluoromethyl)uracil acs.org | 5-Chloro-4-(trifluoromethyl)uracil |

| Key Challenge | Handling of trifluoromethylating agents; multi-step process from thymine. | Regioselective chlorination of the C5 position without affecting the C4-CF₃ group; availability of starting material. |

| Chlorination Agent | Phosphoryl chloride (POCl₃) acs.org | Phosphoryl chloride (POCl₃) and potentially N-chlorosuccinimide (NCS) or SO₂Cl₂. |

Evaluation of Selectivity and Yields Across Different Methodologies

For the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine , the two-step process starting from uracil offers good selectivity. The trifluoromethylation occurs specifically at the C5 position. The subsequent chlorination of 5-TFU with POCl₃ is a standard and generally high-yielding transformation of the di-keto tautomer to the dichloro derivative. A patent for this method describes achieving a ratio of the desired product (5-TFU) to remaining uracil of greater than 97:3 before proceeding to the chlorination step, which itself proceeds to completion. acs.org

| Compound | Methodology Step | Reported/Anticipated Yield | Selectivity Notes |

|---|---|---|---|

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Trifluoromethylation of Uracil | High conversion (>97%) acs.org | Highly selective for the C5 position. acs.org |

| Chlorination of 5-TFU | High | Standard, selective conversion of dihydroxy to dichloro form. acs.org | |

| This compound | C5-Chlorination of 4-CF₃-uracil | Anticipated Moderate | Key challenge: Deactivation by C4-CF₃ group may lead to poor regioselectivity and require forcing conditions. |

| C2-Chlorination | Anticipated High | Generally a high-yielding reaction with POCl₃. |

Scale-Up Considerations and Industrial Production Methodologies for Pyrimidine Derivatives

The industrial production of chlorinated pyrimidine derivatives requires methodologies that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. A primary concern in the chlorination of hydroxypyrimidines is the use of phosphoryl chloride (POCl₃).

Historically, these reactions were performed using a large excess of POCl₃, which served as both the reagent and the solvent. researchgate.net On an industrial scale, this approach presents significant drawbacks. The large excess of POCl₃ must be quenched and disposed of, leading to substantial waste streams and potential environmental hazards. Furthermore, the quenching process itself can be highly exothermic and pose safety risks if not carefully controlled. researchgate.net

Modern industrial methodologies focus on minimizing the use of POCl₃. A significant advancement is the development of solvent-free chlorination procedures that use only an equimolar amount of POCl₃ for each hydroxyl group being replaced. researchgate.netmdpi.com These reactions are typically run at high temperatures (e.g., 140-160°C) in a sealed reactor, often with a base such as pyridine. researchgate.netmdpi.com This approach offers several advantages for scale-up:

Economic: Reduces the consumption of a costly reagent.

Environmental: Drastically cuts down on chemical waste.

Safety: Simplifies the work-up procedure, as there is no large excess of POCl₃ to quench. The heat release during the quenching of byproducts is lower and more manageable. mdpi.com

Efficiency: The solvent-free nature increases reactor throughput. Products can often be isolated by simple filtration or distillation after quenching. researchgate.net

For trifluoromethylated compounds, industrial synthesis often involves vapor-phase reactions at high temperatures over catalysts, particularly when starting from less complex precursors. conicet.gov.ar The control of reaction parameters like temperature, pressure, and residence time is crucial for achieving high selectivity and yield, and for minimizing the formation of multi-chlorinated byproducts. conicet.gov.ar Continuous flow reactors are increasingly favored over large batch reactors for such processes due to better heat management, improved safety, and more consistent product quality.

Chemical Reactivity and Transformation Studies of 2,5 Dichloro 4 Trifluoromethyl Pyrimidine

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, exacerbated by the inductive effect of the trifluoromethyl group at the C4 position, renders 2,5-dichloro-4-(trifluoromethyl)pyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and often regioselective replacement of the chlorine atoms at the C2 and C5 positions by a variety of nucleophiles.

Amination Reactions and Derivative Formation

Amination of dichloropyrimidine systems is a cornerstone of synthetic strategies for creating diverse libraries of compounds. While direct experimental data on this compound is limited, extensive research on the closely related 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) provides significant insight into the expected reactivity. In these systems, reactions with primary and secondary amines typically show a strong preference for substitution at the C4 position. However, a noteworthy reversal of selectivity has been achieved using tertiary amines, which leads to preferential substitution at the C2 position. thieme-connect.comnih.gov This method involves an initial nucleophilic attack by the tertiary amine at C2, followed by an in situ N-dealkylation of the resulting quaternary ammonium (B1175870) intermediate to yield the secondary amine-substituted product. thieme-connect.com

This unique, substrate-controlled regioselectivity offers a powerful tool for synthetic chemists. By choosing between a secondary or a tertiary amine nucleophile, one can direct the substitution to either the C4 or C2 position of a 2,4-dichloro-5-(trifluoromethyl)pyrimidine, respectively. This strategy significantly expands the accessible chemical space for pyrimidine-based structures. thieme-connect.comnih.gov It is plausible that similar principles would apply to the 2,5-dichloro isomer, where competition would occur between the C2 and C5 positions.

Table 1: Regioselective Amination of 2,4-Dichloro-5-Substituted Pyrimidines

| Reactant | Amine Nucleophile | Position of Substitution | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloro-5-nitropyrimidine | Diethylamine (Secondary) | C4 | Standard Conditions | Major Product | thieme-connect.com |

| 2,4-Dichloro-5-nitropyrimidine | Triethylamine (Tertiary) | C2 | Standard Conditions | 91% | thieme-connect.com |

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Various Tertiary Amines | C2 | General Conditions | Moderate to Excellent | thieme-connect.com |

Alkoxylation and Thiolation Reactions

The displacement of chloro groups by oxygen (alkoxylation) and sulfur (thiolation) nucleophiles is another important transformation for functionalizing the pyrimidine core. These reactions introduce key functionalities for further derivatization or for modulating the biological and physical properties of the molecule. For instance, the reaction of 2,4,6-trichloropyrimidine (B138864) with anionic phenolate (B1203915) ions demonstrates good regioselectivity, favoring substitution at the C4 position over the C2 position. acs.org This preference is attributed to the formation of a more stable para-quinoid Meisenheimer intermediate during the C4 substitution pathway, compared to the ortho-quinoid intermediate from C2 attack. acs.org

Given these precedents, it is expected that this compound would readily react with alkoxides and thiolates. The regioselectivity between the C2 and C5 positions would be determined by a combination of electronic and steric factors. The C2 position is electronically activated by both ring nitrogens, while the C5 position is adjacent to the potent electron-withdrawing trifluoromethyl group, which would stabilize the intermediate through resonance and induction.

Regioselectivity and Stereoselectivity in Substitution Reactions

Regioselectivity in the SNAr of dichloropyrimidines is a well-studied phenomenon. For 2,4-dichloropyrimidines, the general order of reactivity towards nucleophiles is C4 > C2. acs.orgstackexchange.com This can be explained by considering the stability of the anionic Meisenheimer intermediate; attack at C4 allows for delocalization of the negative charge onto both ring nitrogen atoms, whereas attack at C2 allows delocalization primarily onto the adjacent nitrogen. Frontier molecular orbital theory also supports this, indicating that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at C4 than at C2, making it the preferred site for nucleophilic attack. stackexchange.comwuxiapptec.com

In this compound, the scenario is different. The competition is between the C2 and C5 positions. The C2 position is activated by being flanked by two nitrogen atoms. The C5 position, while typically the least reactive site in pyrimidines, is significantly activated in this molecule by the adjacent C4-trifluoromethyl group. The powerful electron-withdrawing nature of the CF₃ group would substantially lower the energy of the Meisenheimer intermediate formed upon nucleophilic attack at C5. Therefore, the regiochemical outcome of SNAr reactions on this substrate will depend on the interplay between the inherent activation of the C2 position and the CF₃-induced activation of the C5 position, as well as the nature of the specific nucleophile used. As stereocenters are not typically formed in these substitution reactions, stereoselectivity is not a relevant consideration.

Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyrimidines are excellent substrates for these transformations. The chloro groups on this compound can be selectively replaced to introduce aryl, alkyl, and alkynyl groups, building molecular complexity.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds. The general reactivity of halogens on the pyrimidine ring in palladium-catalyzed couplings follows the order C4(6) > C2 >> C5. acs.org This suggests that for this compound, the chlorine at the C2 position would be more reactive than the one at C5 under typical Suzuki-Miyaura conditions. This differential reactivity could allow for selective mono-arylation at the C2 position, leaving the C5-chloro group available for subsequent transformations. A variety of trifluoromethyl-substituted chloro-heterocycles have been successfully employed in Suzuki-Miyaura couplings, demonstrating the feasibility of this reaction on electron-deficient systems. researchgate.net

Table 2: Examples of Palladium-Catalyzed Couplings on Halogenated Pyrimidines and Related Heterocycles

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Arylboronic acids | Pd(II) acetate, Xantphos, K₂CO₃, μW | 4-Aryl-2-(trifluoromethyl)pyrido[1,2-e]purines | researchgate.net |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | Arylated pyrimidine derivatives | mdpi.com |

| Sonogashira | 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI, Et₃N, μW | 4-Alkynyl-2-(trifluoromethyl)pyrido[1,2-e]purines | researchgate.net |

| Sonogashira | 5-Iodo-pyrimidine nucleotides | Propargylamine | Palladium catalyst | 5-(3-aminopropargyl)-pyrimidine nucleotides | nih.gov |

| Negishi | 5-Iodo-2'-deoxyuridine derivatives | Fluoroalkylzinc bromides | Pd catalyst | 5-Fluoroalkylated pyrimidine nucleosides | nih.gov |

Other Metal-Mediated Coupling Processes

Beyond the Suzuki and Heck reactions, other metal-mediated couplings can be employed to functionalize this compound.

Sonogashira Coupling: This reaction provides a direct route to alkynyl-substituted pyrimidines by coupling a terminal alkyne with the halide. wikipedia.orgorganic-chemistry.org It is particularly effective for creating rigid structural motifs. The C5 position of pyrimidine nucleotides has been successfully functionalized using Sonogashira coupling, indicating that the C5-chloro atom in the target molecule could potentially undergo this transformation. nih.gov

Stille Coupling: The Stille reaction, which uses organotin reagents, is known for its tolerance of a wide range of functional groups and is often effective where other coupling methods fail. organic-chemistry.orgwikipedia.orglibretexts.org The reaction proceeds via a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Its application to complex heterocyclic systems makes it a viable option for the derivatization of this compound.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are often more reactive than their boronic acid or organotin counterparts. nih.gov This reaction has been successfully applied to the synthesis of 5-fluoroalkylated pyrimidine nucleosides from 5-iodo precursors, highlighting its utility in forming C(sp²)-C(sp³) bonds at the C5 position of the pyrimidine ring. nih.gov This suggests that Negishi coupling could be a powerful method for introducing alkyl or fluoroalkyl chains at the C5 position of this compound.

Electrophilic Aromatic Substitution Potentials

The pyrimidine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further intensified in this compound by the strong inductive electron-withdrawing effects of the two chloro substituents and the trifluoromethyl group. The trifluoromethyl group, in particular, is one of the most powerful electron-withdrawing groups used in medicinal chemistry. nih.gov

Consequently, the pyrimidine ring is severely deactivated towards electrophilic aromatic substitution. Standard electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible on this substrate under conventional conditions. The high degree of electron deficiency makes the ring a very poor nucleophile, unable to react with typical electrophiles. The literature on this specific molecule and its close analogs is devoid of successful electrophilic aromatic substitution reactions, focusing instead on its reactivity with nucleophiles.

Reductive Transformations of Halogen and Trifluoromethyl Groups

The chlorine and trifluoromethyl groups on the pyrimidine ring can potentially undergo reductive transformations, although their reactivity differs significantly.

Reductive Dechlorination: The carbon-chlorine bonds in this compound can be reduced, leading to dehalogenated products. Catalytic hydrogenation is a common method for such transformations in related heterocyclic compounds. Using catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source and a base (to neutralize the HCl formed) can selectively remove one or both chlorine atoms. The regioselectivity of this reduction would depend on the specific reaction conditions and the relative electronic and steric environment of the two chlorine atoms at the C2 and C5 positions.

Reduction of the Trifluoromethyl Group: The trifluoromethyl group is exceptionally stable and highly resistant to reduction due to the strength of the carbon-fluorine bonds. nih.gov Reductive defluorination requires harsh reaction conditions, such as the use of potent reducing agents like lithium aluminum hydride (LiH4) or sodium borohydride (B1222165) (NaBH4) in combination with activating agents, and often results in complex product mixtures or decomposition of the starting material. For most synthetic purposes, the CF3 group is considered a robust and inert substituent that remains intact during transformations at other parts of the molecule.

Oxidative Transformations of the Pyrimidine Ring System

Similar to its resistance to electrophilic attack, the highly electron-deficient nature of the this compound ring makes it resistant to oxidative transformations. The low electron density on the ring system means it is not easily oxidized.

One potential oxidative reaction for nitrogen-containing heterocycles is N-oxidation. This typically involves reacting the heterocycle with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). However, the presence of multiple electron-withdrawing groups significantly reduces the nucleophilicity and basicity of the ring nitrogen atoms, making them less susceptible to oxidation. Achieving N-oxidation on this substrate would likely require highly forcing conditions, which could risk degradation of the molecule.

Ring-Opening and Rearrangement Reactions

Under certain conditions, highly substituted and electron-poor pyrimidine rings can undergo ring-opening or rearrangement reactions, often initiated by a potent nucleophile.

Ring-Opening: Strong nucleophiles, such as hydroxide (B78521) or alkoxide ions, particularly at elevated temperatures, can attack one of the electrophilic carbon centers of the pyrimidine ring (e.g., C2, C4, or C6). This can lead to a nucleophilic addition followed by cleavage of one of the ring's C-N bonds, resulting in an acyclic intermediate. Subsequent reaction pathways for this intermediate can be complex, potentially leading to a variety of ring-opened products or decomposition.

Rearrangement Reactions: The Dimroth rearrangement is a well-known isomerization reaction observed in many substituted pyrimidine systems. nih.gov The classic mechanism involves the ring opening of the pyrimidine by a nucleophile (often an exocyclic amine or even water/hydroxide), followed by rotation and subsequent ring closure to form an isomeric heterocyclic system. nih.gov This process typically occurs under basic or sometimes acidic conditions. nih.gov For this compound, such a rearrangement would be theoretically possible if one of the chlorine atoms were first substituted by an amino group, which could then initiate the ring-opening/ring-closing cascade. The rate and feasibility of such a rearrangement are highly dependent on the substituents and the pH of the medium. nih.gov

Mechanistic Investigations of Key Transformations

While detailed mechanistic studies specifically for this compound are scarce in the public domain, valuable insights can be drawn from studies of analogous systems, particularly concerning nucleophilic aromatic substitution (SNAr), which is the most significant reaction pathway for this class of compounds.

Kinetic studies on related electron-deficient aromatic systems provide a framework for understanding the reactivity of this compound. For instance, kinetic investigations of reactions between trifluoromethyl-substituted chloroaromatics and nucleophiles under phase-transfer catalysis have been performed to quantify reaction rates and mechanistic pathways. nih.gov

| Compound | Phase | Standard Molar Enthalpy of Formation (ΔfH°m) at 298.15 K (kJ·mol⁻¹) |

|---|---|---|

| 2,4-dichloro-5-methylpyrimidine | gas | -79.6 ± 4.1 |

| 2,4-dichloro-6-methylpyrimidine | gas | -70.5 ± 3.0 |

| 4,6-dichloro-2-methylpyrimidine | gas | -68.7 ± 3.3 |

| 4,6-dichloro-5-methylpyrimidine | gas | -78.1 ± 2.5 |

Data adapted from thermodynamic studies on dichloromethylpyrimidine isomers, providing context for related structures. nist.gov

Computational chemistry offers powerful tools for analyzing the transition states of reactions involving complex molecules. For reactions on substituted pyrimidines, the key transformation is nucleophilic aromatic substitution (SNAr). Theoretical studies on analogous systems, like 2,4-dichloroquinazolines, have been used to determine the activation energies for substitution at different positions. nih.gov

Applications in Advanced Chemical Synthesis

Building Block in Pharmaceutical Chemistry

The pyrimidine (B1678525) scaffold is a fundamental core in numerous biologically active compounds. When substituted with a trifluoromethyl group, its utility in medicinal chemistry is significantly amplified, making it a valuable building block for the development of new therapeutic agents. frontiersin.org

Derivatization for Enhanced Pharmacological Profiles

The process of chemical derivatization transforms a lead compound into more potent and effective drug candidates. The trifluoromethyl group plays a crucial role in this optimization process. Its high electronegativity and steric bulk can influence a molecule's conformation and electronic distribution, leading to improved interactions with target enzymes or receptors. nbinno.com Furthermore, the -CF3 group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. This strategic derivatization is essential for fine-tuning the pharmacokinetic and pharmacodynamic properties of new drug candidates.

Case Studies of Drug Synthesis Utilizing Trifluoromethylated Pyrimidine Intermediates

Research into the synthesis of novel therapeutics frequently utilizes trifluoromethylated pyrimidine intermediates. A notable example is the development of potential antitumor agents. In one study, a series of new trifluoromethyl-substituted pyrimidine derivatives were designed and synthesized to be evaluated for their bioactivity against several human tumor cell lines. nih.gov The findings from this research demonstrated that specific derivatives exhibited significant anti-proliferative activity.

| Compound | Target Cell Line | IC50 (μM) | Positive Control (5-FU) IC50 (μM) |

| 17v | H1975 | 2.27 | 9.37 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Further biological evaluation revealed that the most potent compound, identified as 17v, induced apoptosis (programmed cell death) in H1975 cancer cells and caused cell cycle arrest at the G2/M phase. nih.gov The study suggested that the compound's mechanism of action involved increasing the expression of pro-apoptotic proteins while down-regulating anti-apoptotic proteins. nih.gov Such studies underscore the potential of trifluoromethylated pyrimidines as a scaffold for discovering and developing new anticancer drugs. nih.gov

Intermediate in Agrochemical Development

The structural features of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine make it a valuable intermediate in the synthesis of modern agrochemicals. The trifluoromethylated pyrimidine moiety is a key component in a variety of active ingredients used for crop protection. frontiersin.orgchemimpex.com

Synthesis of Herbicides and Insecticides

Pyrimidine derivatives are integral to the development of effective herbicides that can control unwanted weeds in various crops, thereby enhancing agricultural productivity. chemimpex.compnas.org The trifluoromethyl group is known to enhance the biological activity of these compounds. chemimpex.com For instance, the herbicide Pyroxsulam, developed for weed control in cereal crops, incorporates a trifluoromethyl-substituted heterocyclic structure. nih.govresearchgate.net

In addition to herbicides, these intermediates are used to create novel insecticides. frontiersin.org Benzpyrimoxan is a modern insecticide designed to control rice planthoppers, including strains that have developed resistance to existing products. jst.go.jp Its synthesis involves the use of a dichloropyrimidine derivative as a key intermediate, highlighting the importance of this class of compounds in creating next-generation pest management solutions. jst.go.jp

Derivatization for Targeted Crop Protection Agents

The chemical reactivity of the dichloro-substituents on the pyrimidine ring allows for extensive derivatization to produce targeted crop protection agents. By systematically modifying the structure, chemists can develop compounds with specific modes of action and improved selectivity, minimizing harm to non-target organisms and the environment.

A study focused on synthesizing novel trifluoromethyl pyrimidine derivatives containing an amide moiety illustrates this principle. frontiersin.org These compounds were evaluated for a range of biological activities, including antifungal and insecticidal properties. The results of the bioassays are summarized below.

| Activity Type | Target Organism | Result |

| Antifungal | Botryosphaeria dothidea, Phomopsis sp., Botrytis cinereal, etc. | Good in vitro activity at 50 µg/ml |

| Insecticidal | Mythimna separata, Spodoptera frugiperda | Moderate activity at 500 µg/ml |

This research demonstrated that trifluoromethyl pyrimidine derivatives bearing an amide moiety have the potential to be developed into effective antifungal and insecticidal agents for crop protection. frontiersin.org Such studies are crucial for the ongoing development of new agrochemicals with diverse applications.

Structure-Activity Relationships in Agrochemical Derivatives (as a building block)

There is a significant lack of specific studies detailing the use of this compound as a building block for agrochemical derivatives. Consequently, a formal analysis of structure-activity relationships (SAR) based on this specific scaffold is not available in the current body of scientific literature. While the broader class of halogenated and trifluoromethylated pyrimidines is known to be a key component in the synthesis of various herbicides and fungicides, the direct contribution and SAR of the 2,5-dichloro-4-(trifluoromethyl) substitution pattern have not been explicitly documented.

Contributions to Material Science Synthesis

Development of Specialty Polymers and Coatings

Synthesis of Functional Materials Incorporating Pyrimidine Moieties

While pyrimidine moieties are of interest in the synthesis of functional materials due to their electronic and hydrogen-bonding capabilities, there is no specific information available on the use of this compound for this purpose. Research in this area tends to focus on other derivatives of pyrimidine with different substitution patterns.

Role as a Research Reagent in Organic Synthesis

The primary documented role of this compound appears to be its availability as a chemical intermediate from various commercial suppliers. This suggests its potential use as a starting material or building block in organic synthesis. However, specific examples of its application as a research reagent in named reactions or the synthesis of complex target molecules are not readily found in peer-reviewed literature. The two reactive chlorine atoms at the 2 and 5 positions, along with the electron-withdrawing trifluoromethyl group, suggest its potential for nucleophilic substitution reactions, but detailed studies on its reactivity and synthetic utility are not published.

Structure Activity Relationship Sar Studies of 2,5 Dichloro 4 Trifluoromethyl Pyrimidine Derivatives

Impact of Halogen Substituents on Biological Activity Profiles

The presence and nature of halogen substituents on a pyrimidine (B1678525) ring are critical determinants of biological activity. In derivatives of 2,5-dichloro-4-(trifluoromethyl)pyrimidine, the chlorine atoms at the C2 and C5 positions significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.

The introduction of a chlorine atom can substantially enhance biological activity. This is often attributed to an increase in the lipophilicity of the molecule, which can lead to better partitioning into the lipophilic environment of a cell membrane or the hydrophobic pockets of a protein. chemrxiv.org The versatility of the chloro substituent allows it to act as a bioisostere for various functional groups, including methyl, hydroxyl, and even trifluoromethyl groups in certain contexts. chemrxiv.org

In studies of various heterocyclic compounds, the position of the chlorine substituent has been shown to be a significant factor in determining biological activity. For instance, in a series of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives, the introduction of a chlorine substituent improved biological activity, and its position significantly affected the antimicrobial profile. nih.gov While direct SAR studies on this compound are not extensively documented in publicly available literature, analogous findings suggest that the specific placement of chlorine at the C2 and C5 positions is likely crucial for its biological effects. The electron-withdrawing nature of the chlorine atoms can also influence the reactivity of the pyrimidine ring and its ability to participate in hydrogen bonding or other non-covalent interactions with a biological target.

In a study of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the introduction of a chlorine atom at the 7-position of the scaffold led to an increase in anticancer activity compared to the 7-oxo derivatives. mdpi.com This highlights the positive impact a chloro substituent can have on the biological activity of a pyrimidine-based scaffold. The replacement of the chlorine atom with an amino group, however, resulted in inactive compounds, underscoring the specific requirement of the halogen for activity in that particular series. mdpi.com

Role of the Trifluoromethyl Group in Modulating Molecular Interactions

From a steric perspective, the trifluoromethyl group is bulkier than a methyl group. nih.gov This increased size can be advantageous, as it can occupy and create favorable interactions within a binding pocket of a target protein, potentially leading to increased potency and selectivity. researchgate.net The compact steric profile and small van der Waals radius of the CF3 group, however, mean that it can often be accommodated in binding sites where larger groups might not fit. nih.gov

A key feature of the trifluoromethyl group is its ability to increase the lipophilicity of a molecule. nih.gov This property is crucial for enhancing a compound's ability to cross cell membranes and reach its intracellular target. The Hansch π value, a measure of lipophilicity, for a trifluoromethyl group is +0.88. nih.gov The increased lipophilicity conferred by the CF3 group can also lead to improved pharmacokinetic profiles. nih.gov

The introduction of a trifluoromethyl group can improve the bioavailability of new compounds. mdpi.com This is attributed to its influence on both lipophilicity and metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. nih.gov

Positional Isomerism and SAR

The specific arrangement of substituents on the pyrimidine ring, known as positional isomerism, is a critical factor in determining the biological activity of this compound derivatives. While specific studies on the positional isomers of this exact compound are limited in the available literature, general principles of SAR in heterocyclic chemistry underscore the importance of substituent placement.

Conformational Analysis and its Influence on Biological Targets

The three-dimensional conformation of a molecule is intrinsically linked to its ability to bind to a biological target. The conformational preferences of this compound derivatives will be influenced by the steric and electronic interactions between the substituents and the pyrimidine ring.

The rotation around the bond connecting the trifluoromethyl group to the pyrimidine ring, as well as the potential for out-of-plane puckering of the ring, can lead to different low-energy conformations. The presence of bulky chlorine atoms can introduce steric hindrance that favors certain conformations over others. Fluorine substitution, in general, is known to have a profound impact on molecular conformation. soton.ac.uk

While specific conformational analysis studies for this compound were not found in the searched literature, studies on other fluorinated molecules provide insights. For example, in d-2'-deoxy-2',2'-difluoro-4'-dihydro-4'-thionucleosides, the conformation of the sugar ring was influenced by weak dipole-dipole interactions and electrostatic attractions involving the fluorine atoms. nih.gov It is plausible that similar subtle forces, in addition to more significant steric effects, play a role in determining the preferred conformation of this compound and its derivatives. The adopted conformation will ultimately determine the shape complementarity with the binding site of a biological target, which is a critical factor for achieving high-affinity binding and potent biological activity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods provide a microscopic view of the electron distribution and molecular geometry, which are key determinants of a compound's physical and chemical characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like substituted pyrimidines, DFT is employed to calculate optimized geometry, vibrational frequencies, and various electronic properties.

In studies of related compounds, such as 2,4-dichloro-5-methylpyrimidine, DFT calculations using the B3LYP exchange-correlation functional and a 6-311++G(d,p) basis set have been performed to determine optimized geometries, vibrational assignments, and molecular characteristics. researchgate.net Such studies also investigate electronic transitions using Time-Dependent DFT (TD-DFT). jchemrev.com For trifluoromethyl-containing heterocyclic compounds, DFT is used to obtain optimized bond lengths and angles, as well as to calculate electronic properties like dipole moment and polarizability. journaleras.comnih.gov These calculations are crucial for understanding the stability and reactivity of the molecule, which arises from hyperconjugative interactions and charge delocalization. researchgate.net

Quantum chemical calculations for pyrimidine (B1678525) derivatives are often performed to elucidate their corrosion inhibition properties, where parameters like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔE) are determined. ijcce.ac.ir

Table 1: Representative DFT-Calculated Parameters for Pyrimidine Derivatives

| Parameter | Description | Typical Application |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| ΔE (EHOMO - ELUMO) | Energy Gap | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment (μ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

| Polarizability | The ability of the electron cloud to be distorted by an electric field | Affects intermolecular forces. |

This table is illustrative and based on typical parameters calculated for pyrimidine derivatives in computational studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For pyrimidine derivatives, MEP maps can reveal that the nitrogen atoms of the pyrimidine ring are typically in a region of negative electrostatic potential, making them likely sites for electrophilic attack. researchgate.net The distribution of electrostatic potential across the molecule is influenced by the various substituents. In the case of 2,5-dichloro-4-(trifluoromethyl)pyrimidine, the highly electronegative fluorine and chlorine atoms would significantly impact the MEP map, creating distinct electron-rich and electron-poor regions that are crucial for understanding its reactivity and intermolecular interactions. dntb.gov.uamdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) interacts with a larger molecule, typically a protein (receptor). These methods are instrumental in drug discovery and design.

Prediction of Binding Affinities with Biological Macromolecules

Molecular docking studies are widely performed on pyrimidine derivatives to predict their binding affinities with various biological targets. remedypublications.comnih.gov For instance, derivatives have been docked against enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase to evaluate their potential as inhibitors. jocpr.commdpi.com The docking process involves generating various conformations of the ligand within the active site of the receptor and scoring them based on their binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

In studies of novel pyrimidine derivatives, molecular docking has been used to evaluate their potential against targets such as the main protease of SARS-CoV-2. mdpi.comnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. jocpr.comnih.gov

Ligand-Receptor Interaction Modeling of Derivatives

Following the prediction of binding affinities, the interactions between the ligand and the receptor are modeled to understand the basis of molecular recognition. For pyrimidine derivatives, these models often reveal specific hydrogen bonding patterns between the nitrogen atoms of the pyrimidine ring or its substituents and amino acid residues in the active site of the protein. dovepress.com

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to understand the reaction mechanism and predict the most likely outcomes.

The presence of a trifluoromethyl group can significantly influence the reactivity and selectivity of a molecule. DFT studies on the role of the trifluoromethyl group in cycloaddition reactions have shown that it can increase the reactivity of the molecule without altering the selectivity in certain cases. researchgate.net The electron-withdrawing nature of the trifluoromethyl group can activate the molecule for nucleophilic attack.

For this compound, the two chlorine atoms are potential leaving groups in nucleophilic aromatic substitution reactions. Computational studies can help predict the relative reactivity of the C-2 and C-5 positions. The selectivity of such reactions would be governed by the electronic effects of the trifluoromethyl group and the nitrogen atoms in the pyrimidine ring. The more electron-deficient carbon atom would be the preferred site for nucleophilic attack.

Cheminformatics and Data Mining for Structure-Property Correlations

Cheminformatics and data mining represent powerful computational strategies for establishing correlations between the chemical structure of a molecule and its physicochemical properties or biological activities. These in silico approaches utilize calculated molecular descriptors and statistical models to predict the behavior of compounds, thereby guiding research and development while minimizing extensive laboratory synthesis and testing. For this compound, while specific large-scale data mining studies are not extensively documented in peer-reviewed literature, its molecular structure can be readily analyzed to generate a profile of descriptors that form the basis for such investigations.

These descriptors quantify various aspects of the molecule's topology, geometry, and electronic distribution. By compiling these descriptors for a series of related compounds with known activities, researchers can develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models are instrumental in identifying the key molecular features that govern a desired outcome, such as inhibitory potency against a biological target or specific material properties.

The foundational data for any cheminformatics analysis of this compound are its computed molecular properties and descriptors. These values, calculated using computational algorithms, provide a numerical representation of the compound's chemical identity.

Below is an interactive table of key computed molecular descriptors for this compound.

| Property/Descriptor | Value | Type | Source |

|---|---|---|---|

| Molecular Weight | 216.98 g/mol | Physicochemical | PubChem [CID: 135570044] |

| Exact Mass | 215.946888 Da | Physicochemical | PubChem [CID: 135570044] |

| XLogP3 | 2.6 | Drug-Likeness | PubChem [CID: 135570044] |

| Hydrogen Bond Donor Count | 0 | Drug-Likeness | PubChem [CID: 135570044] |

| Hydrogen Bond Acceptor Count | 2 | Drug-Likeness | PubChem [CID: 135570044] |

| Rotatable Bond Count | 0 | Topological | PubChem [CID: 135570044] |

| Polar Surface Area | 25.8 Ų | Topological | PubChem [CID: 135570044] |

| Heavy Atom Count | 12 | Topological | PubChem [CID: 135570044] |

| Formal Charge | 0 | Physicochemical | PubChem [CID: 135570044] |

| Complexity | 231 | Topological | PubChem [CID: 135570044] |

| Isotope Atom Count | 0 | Topological | PubChem [CID: 135570044] |

| Defined Atom Stereocenter Count | 0 | Topological | PubChem [CID: 135570044] |

| Undefined Atom Stereocenter Count | 0 | Topological | PubChem [CID: 135570044] |

| Defined Bond Stereocenter Count | 0 | Topological | PubChem [CID: 135570044] |

| Undefined Bond Stereocenter Count | 0 | Topological | PubChem [CID: 135570044] |

| Covalently-Bonded Unit Count | 1 | Topological | PubChem [CID: 135570044] |

Analysis of Structure-Property Potential:

Lipophilicity and Permeability: The XLogP3 value of 2.6 indicates a moderate level of lipophilicity. In drug discovery, this parameter is crucial for predicting a compound's ability to cross biological membranes.

Molecular Interactions: With two hydrogen bond acceptors (the nitrogen atoms in the pyrimidine ring) and no donors, the compound has specific potential for forming directed intermolecular interactions with biological macromolecules.

Bioavailability: The Polar Surface Area (PSA) is relatively low at 25.8 Ų. PSA is a key predictor of drug transport properties, with lower values often correlating with better cell permeability and bioavailability.

Structural Rigidity: The absence of rotatable bonds suggests a rigid molecular scaffold. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.

In a typical data mining workflow, these descriptors for this compound would be included in a larger dataset of analogous compounds. Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN), could then be applied to build a predictive QSAR model. Such a model could elucidate, for example, how the interplay between lipophilicity, electronic features from the halogen and trifluoromethyl groups, and molecular shape contributes to a specific biological effect. This predictive capability is essential for the rational design of new derivatives with potentially enhanced activity or improved properties.

Future Directions and Research Perspectives

Untapped Synthetic Potential of 2,5-Dichloro-4-(trifluoromethyl)pyrimidine

The synthetic utility of this compound is far from exhausted. The two chlorine atoms at the 2 and 5 positions of the pyrimidine (B1678525) ring are prime sites for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This reactivity opens the door to the creation of a vast library of novel derivatives.

The chlorine atoms at the C2 and C4 positions of similar di-chlorinated pyrimidine systems are known to be susceptible to nucleophilic attack. This allows for the sequential and regioselective substitution of these halogens, providing a pathway to a diverse range of substituted pyrimidines. The reactivity of these positions can be fine-tuned by controlling reaction conditions, enabling the synthesis of mono- and di-substituted products. This inherent reactivity is a key feature that can be exploited to generate novel molecular architectures.

Future research should focus on systematically exploring a broad range of nucleophiles, including but not limited to:

N-nucleophiles: Amines, anilines, and other nitrogen-containing heterocycles can be introduced to create novel amino-pyrimidine derivatives.

O-nucleophiles: Alkoxides and phenoxides can be used to synthesize ether-linked pyrimidines.

S-nucleophiles: Thiolates can be employed to generate thioether-substituted pyrimidines.

C-nucleophiles: Organometallic reagents could potentially be used for the formation of new carbon-carbon bonds, further expanding the structural diversity of the resulting compounds.

The exploration of these reactions will undoubtedly lead to the discovery of new compounds with unique chemical properties and potential applications.

Exploration of Novel Biological Applications for Derived Compounds

Derivatives of trifluoromethylated pyrimidines have demonstrated a wide spectrum of biological activities, suggesting that compounds synthesized from this compound could have significant potential in both medicine and agriculture. frontiersin.orgnih.gov The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles of bioactive molecules. researchgate.net

Numerous studies have highlighted the diverse biological activities of pyrimidine derivatives, including antifungal, insecticidal, and anticancer properties. frontiersin.orgnih.gov For instance, certain trifluoromethyl pyrimidine derivatives have shown promising in vitro antifungal activity against various plant pathogens. frontiersin.org Additionally, other derivatives have exhibited moderate insecticidal activities. frontiersin.org In the realm of medicinal chemistry, pyrimidine-based compounds have been investigated for their potential as antiviral, anti-inflammatory, and anticancer agents. nih.gov

The following table summarizes some of the reported biological activities of trifluoromethyl pyrimidine derivatives, providing a basis for the potential applications of compounds derived from this compound.

| Biological Activity | Target Organism/Cell Line | Reference |

| Antifungal | Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea | frontiersin.org |

| Insecticidal | Mythimna separata, Spodoptera frugiperda | frontiersin.org |

| Anticancer | PC3, K562, Hela, A549 cell lines | frontiersin.org |

Future research should be directed towards the synthesis of a diverse library of derivatives of this compound and the systematic screening of these compounds for a wide range of biological activities. This could lead to the identification of new lead compounds for drug discovery and agrochemical development.

Advancements in Sustainable Synthesis of Halogenated Trifluoromethyl Pyrimidines

The development of environmentally friendly and sustainable synthetic methods is a critical aspect of modern chemistry. Traditional methods for the synthesis of halogenated pyrimidines often involve harsh reagents and generate significant waste. google.com There is a pressing need for greener alternatives.

A patent for the synthesis of the related compound 2,4-dichloro-5-trifluoromethyl-pyrimidine describes a more environmentally benign and sustainable process. google.com This method utilizes safer reagents and aims to minimize waste, offering a promising direction for the synthesis of other halogenated trifluoromethyl pyrimidines. google.com The principles of green chemistry, such as the use of less hazardous chemical syntheses, safer solvents, and energy efficiency, should be applied to the production of this compound and its derivatives.

Future research in this area should focus on:

Catalytic Methods: The development of catalytic systems that can efficiently mediate the synthesis of the target compound and its derivatives with high atom economy.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scale-up.

Alternative Solvents: The exploration of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds.

Waste Reduction: The design of synthetic routes that minimize the formation of byproducts and allow for the recycling of reagents and catalysts.

By embracing green chemistry principles, the synthesis of these valuable compounds can be made more economically viable and environmentally responsible.

Interdisciplinary Research Opportunities in Medicinal Chemistry and Agrochemical Science

The broad spectrum of biological activities associated with trifluoromethylated pyrimidines makes this compound an ideal platform for interdisciplinary research. frontiersin.orgnih.gov The structural features of this compound are attractive for both medicinal chemists and agrochemical scientists, creating opportunities for collaborative projects that bridge these two fields.

The development of new therapeutic agents and crop protection agents often faces similar challenges, such as the need for high efficacy, low toxicity, and minimal environmental impact. By sharing knowledge and resources, researchers in these fields can accelerate the discovery and development process.

Potential areas for interdisciplinary collaboration include:

Shared Compound Libraries: Screening libraries of derivatives of this compound for both pharmaceutical and agrochemical applications.

Target Identification and Validation: Investigating the molecular targets of active compounds to understand their mechanism of action, which can have implications for both human health and crop science.

Structure-Activity Relationship (SAR) Studies: Collaboratively exploring how modifications to the pyrimidine scaffold affect biological activity in different biological systems.

Computational Modeling: Using computational tools to design new derivatives with improved properties for either medicinal or agrochemical use.

Such collaborations have the potential to lead to breakthrough discoveries that could have a significant impact on both human well-being and global food security.

Outlook on the Design of New Trifluoromethylated Pyrimidine Scaffolds

The this compound core represents a versatile building block for the design of novel and complex molecular scaffolds. The ability to selectively functionalize the 2 and 5 positions allows for the creation of three-dimensional structures with diverse pharmacophoric features.

Future design strategies should focus on:

Scaffold Hopping: Using the dichlorinated pyrimidine as a starting point to generate entirely new heterocyclic systems through ring-forming reactions.

Fragment-Based Design: Incorporating the trifluoromethylpyrimidine moiety as a key fragment in the design of new bioactive molecules.

Diversity-Oriented Synthesis: Employing combinatorial chemistry approaches to rapidly generate large and diverse libraries of compounds based on the this compound scaffold.

Bioisosteric Replacement: Utilizing the trifluoromethylpyrimidine core as a bioisostere for other aromatic or heteroaromatic systems in known bioactive molecules to improve their properties.

The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of trifluoromethylated pyrimidines will undoubtedly fuel the design of next-generation compounds with enhanced efficacy and specificity. The outlook for the design of new scaffolds based on this compound is bright, with the potential to deliver innovative solutions in both medicine and agriculture.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,5-Dichloro-4-(trifluoromethyl)pyrimidine to maximize yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and trifluoromethylation steps. For example, chlorination of a pyrimidine precursor under controlled temperatures (0–5°C) with POCl₃ as a catalyst, followed by trifluoromethylation using CuI-mediated cross-coupling. Purification via reverse-phase HPLC (e.g., using conditions similar to SMD-TFA05 with retention time ~0.95 minutes) ensures high purity. Monitor reaction progress using LCMS (e.g., m/z 197 [M+H]+ for intermediates) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- LCMS : Confirms molecular weight (e.g., m/z 246.025 [M+H]+) and detects intermediates .

- HPLC : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase for retention time consistency (e.g., 0.46–0.95 minutes under SQD-FA05/SMD-TFA05 conditions) .

- NMR : ¹⁹F NMR is critical for verifying trifluoromethyl group integrity, while ¹H/¹³C NMR resolves chloro-substitution patterns.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electron density distribution at the C-2 and C-5 positions. This identifies preferential attack sites for nucleophiles like amines or alkoxides. Compare results with experimental kinetic data (e.g., rate constants for SNAr reactions) to validate predictions .

Q. How do steric and electronic effects influence the regioselectivity of derivatization reactions involving this compound?

- Methodological Answer :

- Steric Effects : The trifluoromethyl group at C-4 creates steric hindrance, directing substitutions to C-2 or C-5.

- Electronic Effects : Electron-withdrawing Cl and CF₃ groups activate the pyrimidine ring for SNAr reactions. Use Hammett substituent constants (σ) to quantify electronic contributions.

- Case Study : Suzuki-Miyaura coupling at C-5 proceeds efficiently with Pd(PPh₃)₄, while C-2 requires bulkier ligands (e.g., XPhos) to mitigate steric interference .

Q. How can crystallographic data resolve contradictions between spectroscopic results in structural elucidation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths/angles, clarifying ambiguities in NMR/LCMS data. For example, SC-XRD can distinguish between 2,5-dichloro and 4,5-dichloro isomers, which may co-elute in HPLC .

Handling and Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。